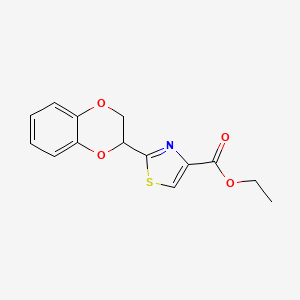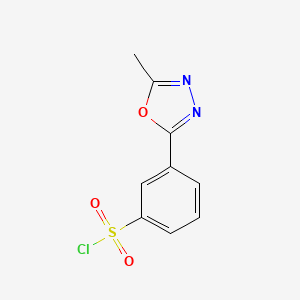
1,2-Bis(chloromethyl)-4,5-dimethylbenzene
Übersicht
Beschreibung
1,2-Bis(chloromethyl)-4,5-dimethylbenzene is an organic compound with the molecular formula C10H12Cl2. It is a derivative of benzene, where two chlorine atoms are attached to the methyl groups at the 1 and 2 positions, and two additional methyl groups are attached at the 4 and 5 positions. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(chloromethyl)-4,5-dimethylbenzene can be synthesized through the chloromethylation of 4,5-dimethylbenzene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar chloromethylation process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction is carefully monitored to prevent the formation of by-products and to ensure the safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(chloromethyl)-4,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 1,2-bis(hydroxymethyl)-4,5-dimethylbenzene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol at room temperature.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products
Substitution Reactions: Products include 1,2-bis(hydroxymethyl)-4,5-dimethylbenzene, 1,2-bis(aminomethyl)-4,5-dimethylbenzene, and 1,2-bis(thiomethyl)-4,5-dimethylbenzene.
Oxidation Reactions: Products include 1,2-bis(carboxymethyl)-4,5-dimethylbenzene and 1,2-bis(formylmethyl)-4,5-dimethylbenzene.
Reduction Reactions: The primary product is 1,2-bis(hydroxymethyl)-4,5-dimethylbenzene.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(chloromethyl)-4,5-dimethylbenzene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a cross-linking agent in protein chemistry.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals, resins, and coatings.
Wirkmechanismus
The mechanism of action of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene involves its reactivity towards nucleophiles. The chlorine atoms act as leaving groups, allowing the compound to participate in nucleophilic substitution reactions. The methyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(chloromethyl)benzene: Lacks the additional methyl groups at the 4 and 5 positions.
1,4-Bis(chloromethyl)-2,3-dimethylbenzene: The chlorine atoms are positioned differently, affecting its reactivity.
1,2-Bis(bromomethyl)-4,5-dimethylbenzene: Bromine atoms replace chlorine, altering the compound’s reactivity and physical properties.
Uniqueness
1,2-Bis(chloromethyl)-4,5-dimethylbenzene is unique due to the presence of both chlorine and methyl groups, which provide a balance of reactivity and steric effects. This makes it a versatile compound in various chemical synthesis processes, offering distinct advantages over similar compounds in terms of selectivity and reaction conditions.
Eigenschaften
IUPAC Name |
1,2-bis(chloromethyl)-4,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMFHDVFMPUGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335282 | |
| Record name | 1,2-Bis(chloromethyl)-4,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2362-16-5 | |
| Record name | 1,2-Bis(chloromethyl)-4,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(chloromethyl)-4,5-dimethylbenzene,tech., 92% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


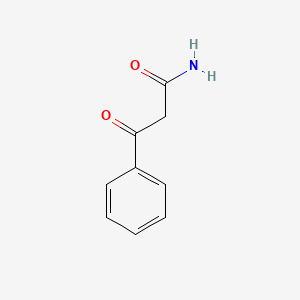

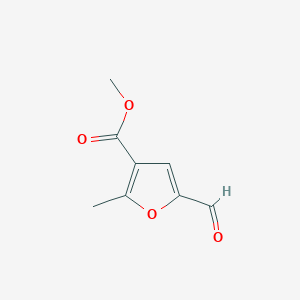
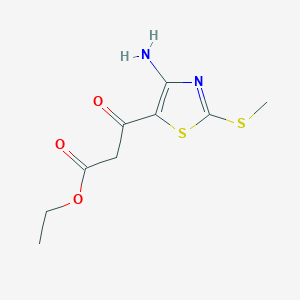
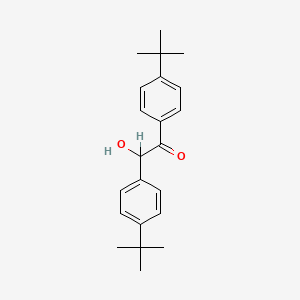
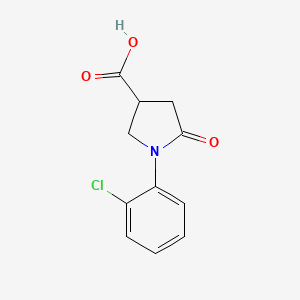
![3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1597200.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1597201.png)
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B1597203.png)


